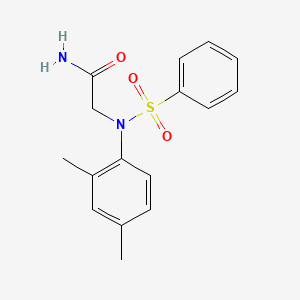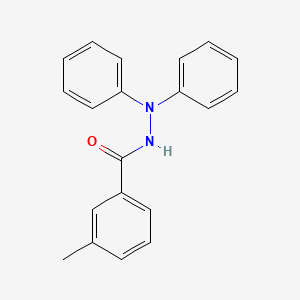![molecular formula C21H21N5O2 B5610295 4-{1-(2-methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B5610295.png)
4-{1-(2-methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 4-{1-(2-Methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}benzamide often involves multi-step chemical reactions, starting from simpler precursor molecules. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a somewhat related structure, was achieved through a series of reactions including condensation and amide formation, showcasing the complexity of synthesizing such molecules (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of multiple rings, including triazole and benzamide moieties, which are crucial for their biological activity. The 1,2,4-triazole ring, for instance, is known for its versatility in medicinal chemistry due to its resemblance to the peptide bond. Crystallographic analysis, such as that performed on 3-(2-Benzamidophenyl)-4-(4-hydroxyphenyl)-5-methyl-4H-1,2,4-triazol-1-ium chloride, provides detailed insights into the orientation and dihedral angles between rings, which are essential for understanding the compound's potential interactions and reactivity (Arfan et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving compounds with a 1,2,4-triazole core often involve modifications at various positions of the ring to alter the compound's physical and chemical properties. For instance, catalyst- and solvent-free synthesis approaches, such as the microwave-assisted Fries rearrangement, have been developed for efficient and environmentally friendly modifications of such molecules (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are closely linked to their molecular structure. For example, the introduction of substituents on the triazole ring can significantly affect these properties, influencing the compound's applicability in various fields, including drug development and material science.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and biological activity, are determined by the compound's functional groups and overall molecular architecture. Studies on related compounds show that modifications on the triazole and benzamide portions can lead to significant changes in biological activity, including anticancer and anti-inflammatory effects, highlighting the importance of these moieties in determining the compound's chemical properties (Gangapuram et al., 2009).
properties
IUPAC Name |
4-[1-(2-methylphenyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1,2,4-triazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-5-2-3-6-17(14)26-18(13-25-12-4-7-19(25)27)23-21(24-26)16-10-8-15(9-11-16)20(22)28/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGKSBREMZDIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC(=N2)C3=CC=C(C=C3)C(=O)N)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B5610214.png)
![2-[5-(3,4-dihydro-2H-chromen-2-yl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5610218.png)
![1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5610225.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5610243.png)
![3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5610251.png)
![2-(2-fluoro-3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5610254.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5610276.png)

![4-(4-morpholinyl)-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5610284.png)

![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5610306.png)
![2,6-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5610316.png)